Paeonoside

Vue d'ensemble

Description

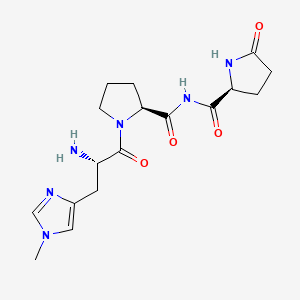

Paeonoside (PASI) is a bioactive compound identified in P. suffruticosa . It possesses anti-diabetic activities by glycogen synthesis and glucose uptake through AMPK activation in HepG2 cells and contributes to glucose homeostasis . It was also reported as a protective compound against sepsis-induced lethality .

Synthesis Analysis

The synthesis of Paeonoside involves several biological mechanisms. It has been found that PASI promotes wound healing and transmigration in osteoblast differentiation . It also increases early osteoblast differentiation and mineralized nodule formation .

Applications De Recherche Scientifique

Osteoblast Differentiation and Bone Mineralization

Paeonoside (PASI) has been found to have a significant impact on the differentiation of pre-osteoblasts and the formation of mineralized nodules . It promotes wound healing and transmigration in osteoblast differentiation . PASI increases early osteoblast differentiation and mineralized nodule formation . It enhances the expression of Wnt3a and bone morphogenetic protein 2 (BMP2) and activates their downstream molecules, Smad1/5/8 and β-catenin, leading to increases in runt-related transcription factor 2 (RUNX2) expression during osteoblast differentiation .

Cardiovascular Disease Treatment

Paeonol, a bioactive compound found in the root bark of Paeonia suffruticosa, has been traditionally used in Chinese medicine for the prevention and management of cardiovascular diseases . Recent studies have revealed that paeonol treatment improved endothelium injury, demoted inflammation, ameliorated oxidative stress, suppressed vascular smooth muscle cell proliferation, and repressed platelet activation .

Bone Development and Regeneration

Paeonolide (PALI) was isolated from the dried roots of Paeonia suffruticosa and has been found to have novel effects in pre-osteoblasts . It plays an important role in bone development, formation, and regeneration via the synthesis and release of bone proteins and the mineralization of the organic bone matrix .

Propriétés

IUPAC Name |

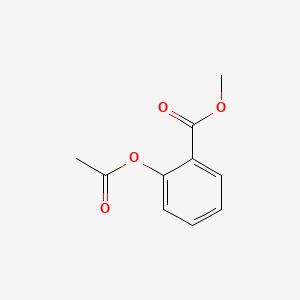

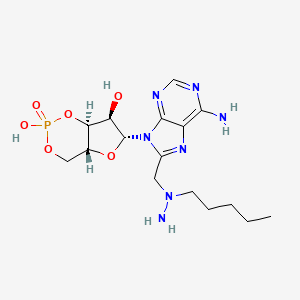

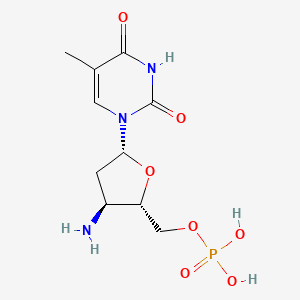

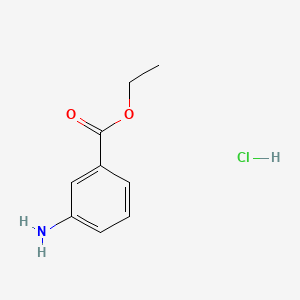

1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIUTYMRHHBXPB-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942452 | |

| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paeonoside | |

CAS RN |

20309-70-0 | |

| Record name | Paeonoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20309-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is paeonoside and where is it found?

A1: Paeonoside is a chemical compound classified as a monoterpene glucoside. It is primarily found in the root bark of the tree peony (Paeonia suffruticosa), a plant traditionally used in Chinese medicine. [, , ]

Q2: What are the traditional uses of Paeonia suffruticosa, the plant source of paeonoside?

A2: Paeonia suffruticosa has been used in traditional Chinese medicine to address a range of conditions, including inflammation, neurological disorders, cancer, and cardiovascular diseases. []

Q3: How does paeonoside contribute to the biological activity of Paeonia suffruticosa?

A3: While paeonoside is one of several bioactive compounds in Paeonia suffruticosa, research suggests it plays a role in the plant's anti-inflammatory properties. []

Q4: Are there other bioactive compounds found alongside paeonoside in Paeonia species?

A4: Yes, Paeonia species, particularly Paeonia suffruticosa and Paeonia lactiflora, contain several other important bioactive compounds. These include paeoniflorin, benzoylpaeoniflorin, oxypaeoniflorin, and paeonol. [, ]

Q5: How do the levels of paeonoside and other bioactive compounds vary throughout the year in Paeonia plants?

A5: Studies on both Paeonia suffruticosa and Paeonia lactiflora indicate that the concentration of paeonoside and other key compounds fluctuates with the seasons. The highest levels are generally observed between May and June, as well as from September to October, while the lowest concentrations are found in April and July to August. []

Q6: How does the presence of paeoniflorin and paeonol differ between Paeonia species used in traditional medicine?

A6: Research reveals a distinct distribution pattern for paeoniflorin and paeonol within the Paeonia genus. While paeoniflorin appears to be ubiquitous across all investigated species, paeonol and paeonoside are predominantly found in woody species belonging to the section Moutan, often used as the source for "Mu-dan-pi" in traditional medicine. In contrast, these compounds are notably absent in herbaceous species from the section Paeonia, the primary source of "Shao-yao." This difference in chemical composition could be used for quality control in distinguishing "Mu-dan-pi" from "Shao-yao." []

Q7: What is the role of paeonoside in pre-osteoblast differentiation and bone formation?

A7: In vitro studies suggest that paeonoside promotes the differentiation of pre-osteoblasts, cells responsible for bone formation. It has been observed to enhance wound healing, transmigration, and the formation of mineralized nodules in these cells. []

Q8: How does paeonoside influence signaling pathways involved in osteoblast differentiation?

A8: Paeonoside appears to modulate specific signaling pathways crucial for osteoblast differentiation. It has been shown to upregulate the expression of Wnt3a and bone morphogenetic protein 2 (BMP2). This activation subsequently triggers downstream signaling molecules, including Smad1/5/8 and β-catenin, leading to an increase in runt-related transcription factor 2 (RUNX2) expression, a key regulator of osteoblast differentiation. []

Q9: Is the effect of paeonoside on osteoblast differentiation dependent on the BMP2 and Wnt3a pathways?

A9: Yes, experimental evidence suggests that inhibiting the BMP2 and Wnt3a pathways significantly diminishes the positive effects of paeonoside on osteoblast differentiation. This inhibition is accompanied by a decrease in RUNX2 expression within the nucleus, indicating the crucial role of these pathways in mediating paeonoside's effects. []

Q10: What potential therapeutic applications might paeonoside have based on its effects on osteoblasts?

A10: The ability of paeonoside to promote osteoblast differentiation and mineralized nodule formation suggests it could potentially be developed as a therapeutic agent for treating bone diseases. This could include conditions like osteoporosis, characterized by low bone density, and periodontitis, which involves the destruction of bone supporting the teeth. []

Q11: How is the content of paeonoside determined in pharmaceutical preparations?

A11: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying paeonoside in pharmaceutical formulations like Ruheneixiao granules. [, , , , , ]

Q12: What is the optimal harvesting time for maximizing paeonoside yield in Anhui Fengdan Peony?

A12: Research suggests that harvesting Anhui Fengdan Peony plants between August and November, when they are 4-5 years old, yields the highest paeonoside content. []

Q13: What is the role of paeonoside in the insecticidal properties of Moutan?

A13: Moutan, traditionally used in antagonistic storage of Chinese medicinal materials, has demonstrated insect-repellent properties. While paeonol is believed to be the primary contributor to this effect, paeonoside may play a supporting role. []

Q14: Has the structure of paeonoside been confirmed through chemical synthesis?

A14: Yes, paeonoside has been successfully synthesized in the laboratory, confirming its structure as kaempferol-3,7-di-O-glucoside. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrazolo[3,4-d]pyrimidine](/img/structure/B1217852.png)